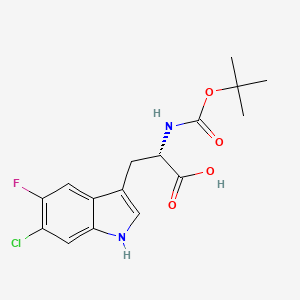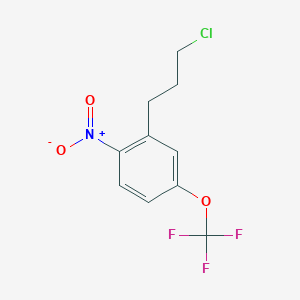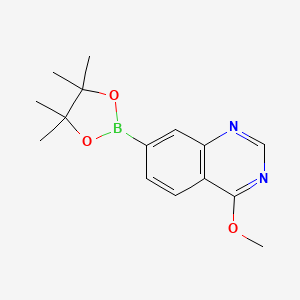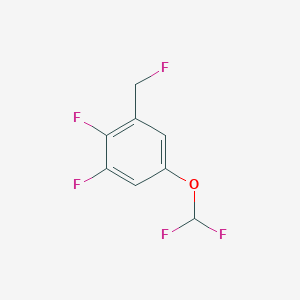
4-Hydroxy-6-(3-nitrophenyl)-2-sulfanylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their biological and pharmacological significance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is often carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous reagents and minimizing waste, are likely to be applied to scale up the synthesis process. The use of catalysts and optimized reaction conditions can also improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential as a tyrosine kinase inhibitor, particularly targeting EGFR.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are also studied for their anticancer properties and PARP-1 inhibition.
Other pyrimidine-5-carbonitrile derivatives: These compounds share structural similarities and are explored for their kinase inhibitory activities.
Uniqueness
4-hydroxy-2-mercapto-6-(3-nitrophenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to target EGFR with high specificity makes it a valuable compound in the development of targeted cancer therapies.
Propriétés
Formule moléculaire |
C11H6N4O3S |
|---|---|
Poids moléculaire |
274.26 g/mol |
Nom IUPAC |
6-(3-nitrophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6N4O3S/c12-5-8-9(13-11(19)14-10(8)16)6-2-1-3-7(4-6)15(17)18/h1-4H,(H2,13,14,16,19) |
Clé InChI |
HRATXUVVFNNZQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)NC(=S)N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)







![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)

![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)

